普罗加比德-13C,15N,d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

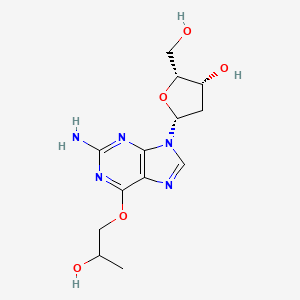

Progabide-13C,15N,d2 is a labeled analogue of Progabide, a gamma-aminobutyric acid antagonist with antiepileptic activity. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic and structural studies.

科学研究应用

Progabide-13C,15N,d2 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of epilepsy and other neurological disorders.

Industry: Applied in environmental research and the development of new pharmaceuticals.

作用机制

Target of Action

Progabide-13C,15N,d2 is an analogue and prodrug of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It primarily targets the GABA receptors, specifically the GABA A and GABA B receptors . These receptors play crucial roles in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

Progabide-13C,15N,d2 binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Biochemical Pathways

The primary biochemical pathway affected by Progabide-13C,15N,d2 is the GABAergic system . By acting as an agonist at GABA receptors, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and a reduction in the transmission of nerve signals .

Pharmacokinetics

Progabide-13C,15N,d2 is well absorbed with a bioavailability of 60% . It is highly bound to plasma proteins (95%) and is metabolized in the liver . The half-life of Progabide-13C,15N,d2 is approximately 4 hours . These pharmacokinetic properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The molecular and cellular effects of Progabide-13C,15N,d2’s action primarily involve the enhancement of GABAergic inhibition . This results in a decrease in neuronal excitability and a reduction in the transmission of nerve signals . Clinically, this leads to a reduction in the symptoms of conditions like epilepsy .

生化分析

Biochemical Properties

Progabide-13C,15N,d2, like its parent compound Progabide, is a GABA receptor agonist . It interacts with both GABAA and GABAB receptors located on the terminals of primary afferent fibers . The nature of these interactions involves an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .

Cellular Effects

The effects of Progabide-13C,15N,d2 on cells are primarily related to its role as a GABA receptor agonist . It influences cell function by modulating the activity of GABA receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Progabide-13C,15N,d2 exerts its effects at the molecular level through its interactions with GABA receptors . It binds to both GABAA and GABAB receptors, resulting in an increased affinity of the GABA receptor for the amino acid . This leads to an augmented flux of chloride ions across the terminal membrane and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Metabolic Pathways

Progabide-13C,15N,d2 is involved in the GABAergic pathway . It interacts with GABAA and GABAB receptors, influencing the metabolic flux of chloride ions and calcium ions .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Progabide-13C,15N,d2 involves the incorporation of carbon-13, nitrogen-15, and deuterium isotopes into the Progabide molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, such as carbon-13 labeled carbon dioxide, nitrogen-15 labeled ammonia, and deuterium gas .

Industrial Production Methods: Industrial production of Progabide-13C,15N,d2 requires specialized facilities equipped with isotope labeling chambers and hydroponic nutrient supply systems. These systems ensure uniform labeling of the compound by maintaining controlled environmental conditions, such as temperature, humidity, and light levels .

化学反应分析

Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .

相似化合物的比较

Progabide: The unlabelled version of Progabide-13C,15N,d2, used primarily in the treatment of epilepsy.

Gabrene: Another gamma-aminobutyric acid receptor agonist with similar antiepileptic properties.

Halogabide: A related compound with similar pharmacological effects.

Uniqueness: This labeling provides a powerful tool for researchers to study metabolic pathways, reaction mechanisms, and the pharmacokinetics of the compound .

属性

CAS 编号 |

1795141-76-2 |

|---|---|

分子式 |

C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |

分子量 |

338.77 |

同义词 |

4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)